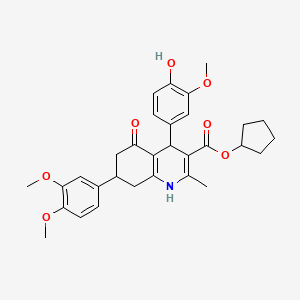
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide est un composé qui a suscité un intérêt considérable dans le domaine de la chimie organique en raison de ses caractéristiques structurales uniques et de ses applications potentielles. Ce composé contient un cycle pyridine substitué par des groupes difluorométhyl, fluoro, nitro et sulfonamide, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponiblesLes conditions réactionnelles nécessitent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir des rendements élevés et une sélectivité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent la rentabilité et la capacité de production. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l’efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le groupe sulfonamide peut être modifié par des réactions de réduction.
Substitution : Les groupes fluoro et difluorométhyl peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs tels que l’hydrogène gazeux et des catalyseurs au palladium, ainsi que des nucléophiles tels que des amines et des thiols. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées pour garantir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut produire un dérivé de pyridine substitué par un amino, tandis que la substitution nucléophile peut introduire divers groupes fonctionnels sur le cycle pyridine .
Applications De Recherche Scientifique
Le 4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel de composé bioactif aux propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes et des récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action du 4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes difluorométhyl et fluoro peuvent améliorer l’affinité de liaison du composé à certaines enzymes et certains récepteurs, tandis que les groupes nitro et sulfonamide peuvent moduler sa réactivité et sa stabilité. Ces interactions peuvent entraîner l’inhibition ou l’activation de voies biologiques spécifiques, ce qui fait du composé un outil précieux en recherche biochimique .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres dérivés de pyridine avec des substitutions difluorométhyl, fluoro, nitro et sulfonamide. Voici quelques exemples :
- 4-(Trifluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- 4-(Difluorométhyl)-6-chloro-5-nitropyridine-3-sulfonamide
Unicité
L’unicité du 4-(Difluorométhyl)-6-fluoro-5-nitropyridine-3-sulfonamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes difluorométhyl et fluoro peut améliorer sa lipophilie et sa stabilité métabolique, tandis que les groupes nitro et sulfonamide peuvent fournir des sites supplémentaires pour la modification chimique et l’interaction avec des cibles biologiques .
Propriétés
Formule moléculaire |
C6H4F3N3O4S |
|---|---|
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)3-2(17(10,15)16)1-11-6(9)4(3)12(13)14/h1,5H,(H2,10,15,16) |
Clé InChI |
IKSMDVKHDVRGPY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)F)[N+](=O)[O-])C(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


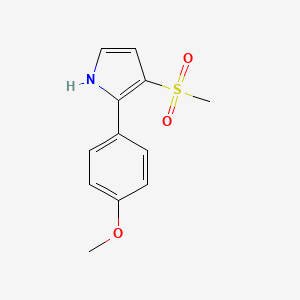

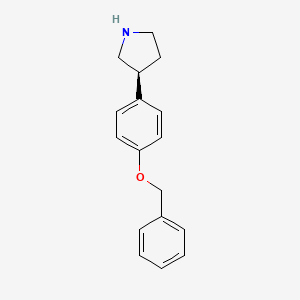
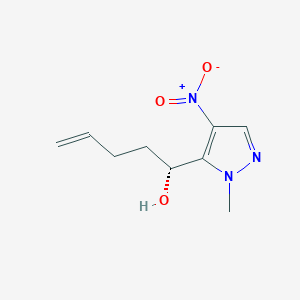
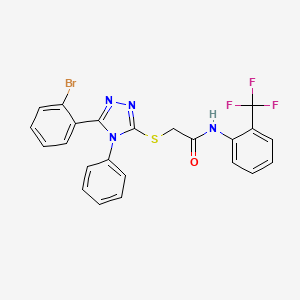
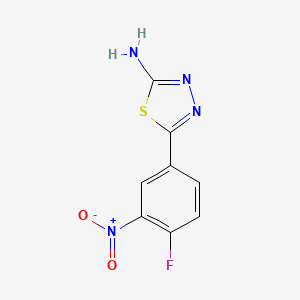
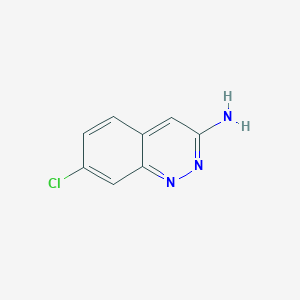
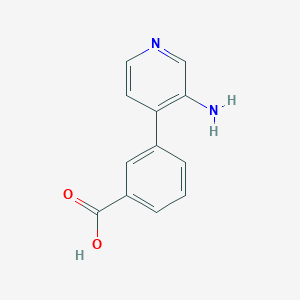
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)

![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
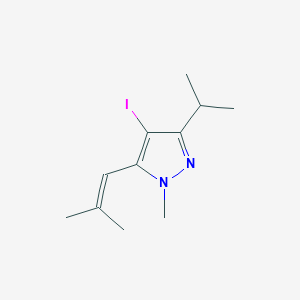
![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
